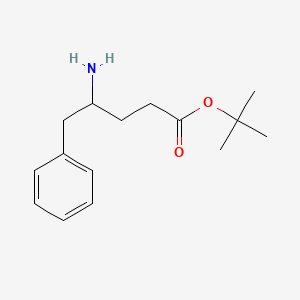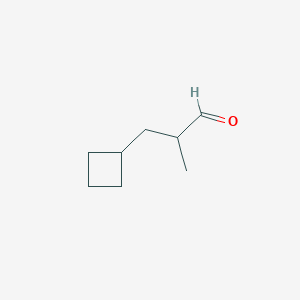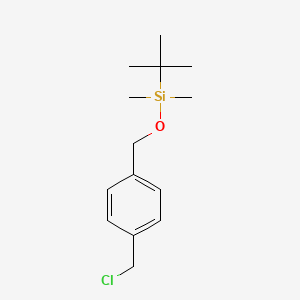
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane is an organosilicon compound with the molecular formula C14H23ClOSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various silicon-containing compounds. The compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a dimethylsilane moiety, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of 4-(chloromethyl)benzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom with an azide or cyano group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the chloromethyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or ethers can be formed.
Oxidation Products: Oxidation can yield alcohols, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The tert-butyl(dimethyl)silyl group can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the preparation of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The tert-butyl(dimethyl)silyl group provides steric protection and can be selectively removed to reveal functional groups for further reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: A commonly used silylating agent in organic synthesis.
4-(Chloromethyl)benzyl alcohol: A precursor in the synthesis of tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane.
tert-Butyl((4-(hydroxymethyl)benzyl)oxy)dimethylsilane: A related compound with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to its combination of a reactive chloromethyl group and a sterically protected silyl group
Propiedades
IUPAC Name |
tert-butyl-[[4-(chloromethyl)phenyl]methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASWKTKKPCFGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
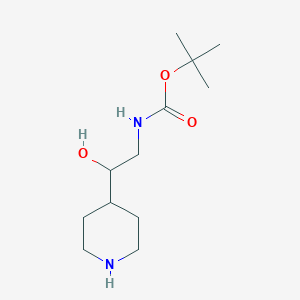

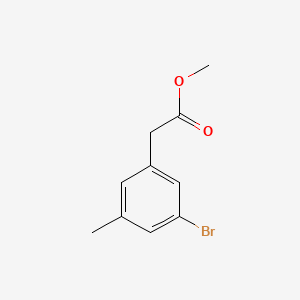
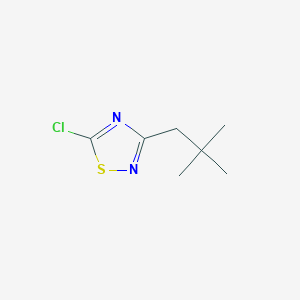
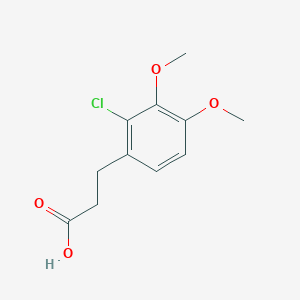
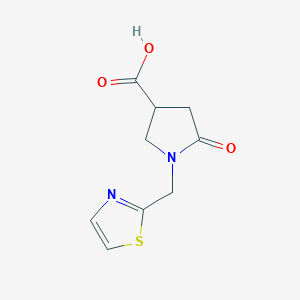
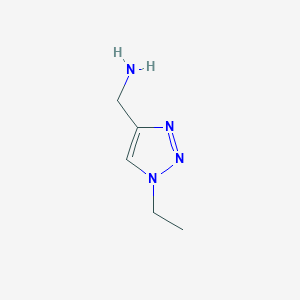
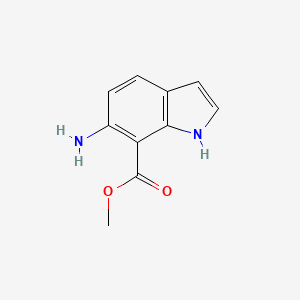
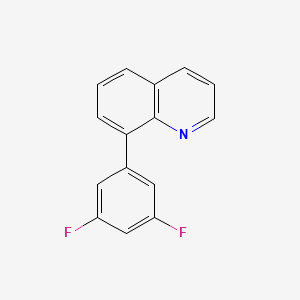
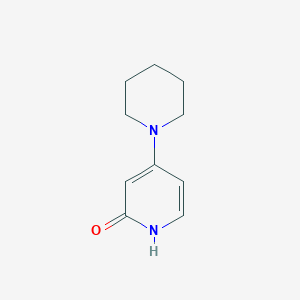
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
